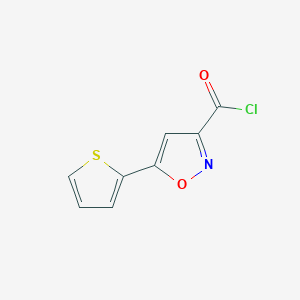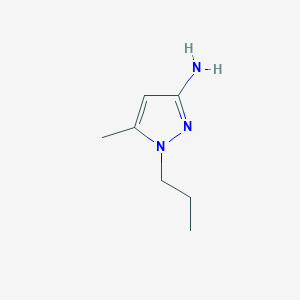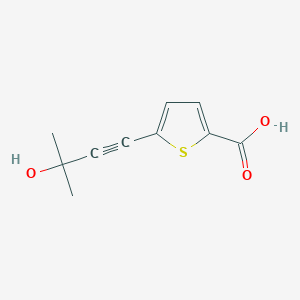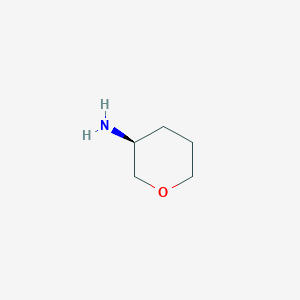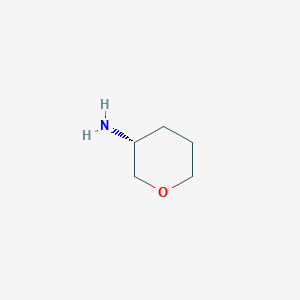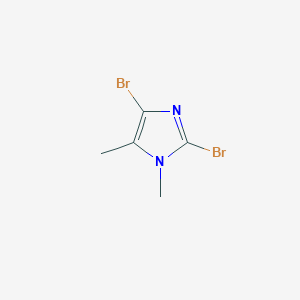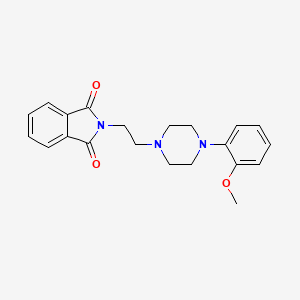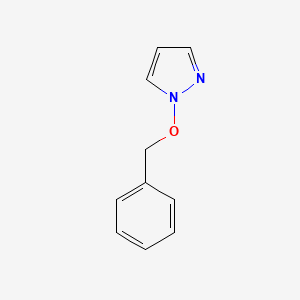
1H-ピラゾール, 1-(フェニルメトキシ)-
説明
科学的研究の応用
1-(ベンジルオキシ)-1H-ピラゾール: 科学研究における応用
以下は、1-(ベンジルオキシ)-1H-ピラゾールに関連する可能性のあるピラゾール化合物の応用の概要です。
ヘテロレプティックイリジウム(III)錯体のリガンド: ピラゾールは、有機発光ダイオード(OLED)やその他の電子デバイスに潜在的な応用を持つ新しいヘテロレプティックイリジウム(III)錯体の調製における環金属化リガンドとして作用することができます .
複雑な有機分子の合成: これらは、医薬品化学や材料科学で様々な用途を持つキノリンやアントラセニル誘導体などの複雑な有機分子の合成に使用されます .
化学反応における触媒: ピラゾールは、化学反応において触媒として関与し、合成プロセスの効率と選択性を向上させることができます .
将来の方向性
Pyrazole derivatives, including “1H-Pyrazole, 1-(phenylmethoxy)-”, have been gaining interest in various research fields. They have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and development of biosensing systems . Future research may focus on harnessing these properties for various applications .
作用機序
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It is known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1H-Pyrazole, 1-(phenylmethoxy)- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole, 1-(phenylmethoxy)- can modulate the production of inflammatory mediators, thereby reducing inflammation. Additionally, this compound has been shown to interact with various receptors, including G-protein coupled receptors (GPCRs), which play a key role in cell signaling pathways .
Cellular Effects
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Pyrazole, 1-(phenylmethoxy)- can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes associated with inflammation, cell cycle regulation, and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole, 1-(phenylmethoxy)- involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, 1H-Pyrazole, 1-(phenylmethoxy)- can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound can interact with GPCRs, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 1-(phenylmethoxy)- can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 1-(phenylmethoxy)- can lead to sustained inhibition of inflammatory pathways and modulation of gene expression, resulting in long-lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- vary with different dosages in animal models. At low doses, this compound can effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, 1H-Pyrazole, 1-(phenylmethoxy)- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in reducing inflammation plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
1H-Pyrazole, 1-(phenylmethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can either be excreted or further processed by other metabolic pathways. The interaction of 1H-Pyrazole, 1-(phenylmethoxy)- with metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1H-Pyrazole, 1-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins such as albumin can bind to 1H-Pyrazole, 1-(phenylmethoxy)-, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 1-(phenylmethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The localization of 1H-Pyrazole, 1-(phenylmethoxy)- within subcellular compartments can affect its activity and function, as it can interact with different biomolecules in these environments .
特性
IUPAC Name |
1-phenylmethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434833 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100159-47-5 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


